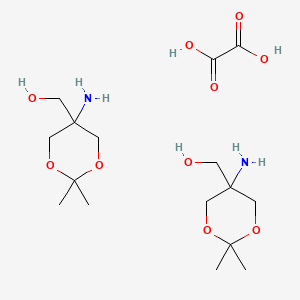
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid is an organic compound with the molecular formula C7H15NO3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol typically involves the reduction of 2,2-dimethyl-5-nitro-1,3-dioxane-5-yl methanol. The reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is often obtained in high purity through advanced purification techniques such as chromatography and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halides or esters.
Wissenschaftliche Forschungsanwendungen
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 5-Amino-2,2-dimethyl-1,3-dioxane-5-methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxane-5-amine: Similar structure but lacks the hydroxyl group.
5,5-Dimethyl-1,3-dioxane-2-ethanol: Contains an additional hydroxyl group at a different position.
Uniqueness
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid is unique due to its combination of amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
97583-52-3 |
|---|---|
Molekularformel |
C16H32N2O10 |
Molekulargewicht |
412.43 g/mol |
IUPAC-Name |
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol;oxalic acid |
InChI |
InChI=1S/2C7H15NO3.C2H2O4/c2*1-6(2)10-4-7(8,3-9)5-11-6;3-1(4)2(5)6/h2*9H,3-5,8H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
GVMGBQAHSOLAIK-UHFFFAOYSA-N |
SMILES |
CC1(OCC(CO1)(CO)N)C.CC1(OCC(CO1)(CO)N)C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC1(OCC(CO1)(CO)N)C.CC1(OCC(CO1)(CO)N)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















